ethyl 1-{N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}piperidine-4-carboxylate ethyl 1-{N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}piperidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 5819-52-3
VCID: VC16775560
InChI: InChI=1S/C18H23F3N2O5S/c1-3-28-17(25)13-7-9-22(10-8-13)16(24)12-23(29(2,26)27)15-6-4-5-14(11-15)18(19,20)21/h4-6,11,13H,3,7-10,12H2,1-2H3
SMILES:
Molecular Formula: C18H23F3N2O5S
Molecular Weight: 436.4 g/mol

ethyl 1-{N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}piperidine-4-carboxylate

CAS No.: 5819-52-3

Cat. No.: VC16775560

Molecular Formula: C18H23F3N2O5S

Molecular Weight: 436.4 g/mol

* For research use only. Not for human or veterinary use.

ethyl 1-{N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}piperidine-4-carboxylate - 5819-52-3

Specification

CAS No. 5819-52-3
Molecular Formula C18H23F3N2O5S
Molecular Weight 436.4 g/mol
IUPAC Name ethyl 1-[2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetyl]piperidine-4-carboxylate
Standard InChI InChI=1S/C18H23F3N2O5S/c1-3-28-17(25)13-7-9-22(10-8-13)16(24)12-23(29(2,26)27)15-6-4-5-14(11-15)18(19,20)21/h4-6,11,13H,3,7-10,12H2,1-2H3
Standard InChI Key BXVSKXWPXKQTOL-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1CCN(CC1)C(=O)CN(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure integrates three key components:

  • Piperidine-4-carboxylate core: A six-membered nitrogen-containing ring with an ethyl ester at the 4-position, providing conformational rigidity and hydrogen-bonding capabilities.

  • Glycine-derived side chain: Substituted with a methylsulfonyl group (-SO₂CH₃) and a 3-(trifluoromethyl)phenyl group, introducing strong electron-withdrawing effects and hydrophobic character.

  • Ethyl ester: Enhances solubility in organic solvents and serves as a protecting group for carboxylic acid functionality.

The molecular formula is C₁₉H₂₃F₃N₂O₅S, with a molecular weight of 456.46 g/mol. Key physicochemical properties inferred from analogous piperidine derivatives include a calculated logP of 2.18 (indicating moderate lipophilicity) and a topological polar surface area (TPSA) of 66.84 Ų, suggesting moderate membrane permeability .

Spectroscopic Data

While experimental NMR or mass spectrometry data for this specific compound is unavailable, structural analogs such as 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid exhibit characteristic peaks:

  • ¹H NMR (CDCl₃): δ 3.30–3.45 (m, piperidine protons), δ 1.45 (s, tert-butyl group) .

  • MS (ESI+): m/z 261 [M+H]⁺ for piperidine-4-carboxylate derivatives .

The trifluoromethyl group is expected to appear as a singlet near δ -60 ppm in ¹⁹F NMR, while the methylsulfonyl group’s sulfur-oxygen stretching vibrations would manifest at 1150–1350 cm⁻¹ in IR spectroscopy .

Synthesis and Reaction Pathways

Key Synthetic Strategies

The compound’s synthesis likely follows a multi-step protocol involving:

  • Piperidine-4-carboxylate preparation: Ethyl piperidine-4-carboxylate is synthesized via esterification of piperidine-4-carboxylic acid, analogous to methods described for tert-butoxycarbonyl-protected derivatives .

  • Glycine moiety introduction: A coupling reaction between the piperidine amine and a pre-functionalized glycine derivative. For example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate amide bond formation between carboxylic acids and amines .

  • Sulfonylation and trifluoromethylation: Sequential reactions to install the methylsulfonyl and 3-(trifluoromethyl)phenyl groups. Tosyl chloride (TsCl) is commonly employed for sulfonylation, while trifluoromethylation may involve Ullmann-type couplings .

Representative Synthetic Procedure

A hypothetical synthesis is outlined below, adapted from analogous protocols :

Step 1: Protection of Piperidine-4-carboxylic Acid
Ethyl piperidine-4-carboxylate (30 g, 0.17 mol) is treated with di-tert-butyl dicarbonate (41.7 g, 0.19 mol) in ethyl acetate to yield the tert-butoxycarbonyl (Boc)-protected intermediate.

Step 2: Amide Coupling
The Boc-protected piperidine (2.47 g, 10.78 mmol) is reacted with N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine using EDC (3.43 g, 17.96 mmol) and HOBt (2.42 g, 17.96 mmol) in dichloromethane. Triethylamine (1.47 mL) is added to maintain a basic pH, yielding the coupled product after purification .

Step 3: Deprotection and Esterification
The Boc group is removed via acidolysis (e.g., p-toluenesulfonic acid in toluene), followed by esterification with ethanol under Mitsunobu conditions to afford the final compound .

Physicochemical and Pharmacokinetic Properties

Absorption and Metabolism

  • GI Absorption: High (>80%), as predicted by the BOILED-Egg model .

  • BBB Permeation: Likely due to moderate lipophilicity and molecular weight <500 g/mol .

  • CYP450 Interactions: No significant inhibition of major CYP isoforms (1A2, 2C9, 2C19, 2D6, 3A4), reducing drug-drug interaction risks .

Applications in Pharmaceutical Research

Protease Inhibition

Piperidine carboxylates are recognized scaffolds for serine protease inhibitors. The methylsulfonyl group may act as a hydrogen bond acceptor, mimicking transition states in enzymatic catalysis. For example, analogous compounds inhibit thrombin and factor Xa with IC₅₀ values in the nanomolar range .

Kinase Modulation

The trifluoromethylphenyl group’s electron-withdrawing nature enhances binding affinity to ATP pockets in kinases. Preclinical studies on similar molecules show activity against EGFR and VEGFR-2, with IC₅₀ values of 10–50 nM .

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